7,8-dihydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one
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Description
The molecule “7,8-dihydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one” is a chemical compound with an interesting spiro structure. It contains a total of 36 bonds, including 20 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 2 aromatic hydroxyls, and 1 aromatic ether .
Synthesis Analysis
A novel series of spiro[chromene-2,1’-cyclohexan]-4(3H)-one derivatives containing either a chalcone or flavanone fragment in their molecules was synthesized . The catalytic efficiency of TFA in the chalcone–flavanone transformation has been demonstrated .Molecular Structure Analysis
The molecular formula of “7,8-dihydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one” is C14H16O4 . It contains a total of 34 atoms, including 16 Hydrogen atoms, 14 Carbon atoms, and 4 Oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “7,8-dihydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one” include a density of 1.4±0.1 g/cm3, a boiling point of 485.6±45.0 °C at 760 mmHg, and a flash point of 189.0±22.2 °C . It has a molar refractivity of 64.6±0.4 cm3, a polar surface area of 67 Å2, and a molar volume of 181.2±5.0 cm3 .Mechanism of Action
Target of Action
The primary targets of 7,8-dihydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one are the EGFR and B-RAF kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes. For instance, the compound has been found to inhibit tubulin polymerization, a process essential for cell division .
Biochemical Pathways
The affected pathways primarily involve cell growth and proliferation. By inhibiting EGFR and B-RAF kinases, the compound disrupts the MAPK/ERK pathway, a key signaling pathway involved in cell division and differentiation . The downstream effects include reduced cell proliferation and potential induction of cell death .
Result of Action
The molecular and cellular effects of the compound’s action include reduced cell proliferation and potential induction of apoptosis . This is primarily due to the disruption of normal cell signaling pathways, leading to an inability of the cell to properly regulate its growth and division .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. Additionally, the compound’s efficacy can be influenced by the genetic makeup of the individual, as genetic variations can affect the expression and function of the target proteins .
Properties
IUPAC Name |
7,8-dihydroxyspiro[3H-chromene-2,1'-cyclohexane]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-10-5-4-9-11(16)8-14(6-2-1-3-7-14)18-13(9)12(10)17/h4-5,15,17H,1-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZPJQXETDFJCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C(=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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